2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo and methoxy substituted phenoxy group, as well as a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of 4-methoxyphenol to obtain 2-bromo-4-methoxyphenol . This intermediate is then reacted with 2-chloroacetohydrazide under basic conditions to form the hydrazide derivative. The final step involves the condensation of the hydrazide with 4-methoxy-3-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro and bromo groups allows for specific interactions with target proteins, potentially inhibiting their function or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methoxyphenol: Shares the bromo and methoxy substitution but lacks the hydrazide and nitrophenyl groups.
4-methoxy-3-nitrobenzaldehyde: Contains the nitro and methoxy groups but lacks the bromo and hydrazide components.
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H18BrN3O6 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H18BrN3O6/c1-11(12-4-6-17(27-3)15(8-12)22(24)25)20-21-18(23)10-28-16-7-5-13(26-2)9-14(16)19/h4-9H,10H2,1-3H3,(H,21,23)/b20-11+ |
InChI Key |
KMAVBPZLUWTUGO-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)OC)Br)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)OC)Br)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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